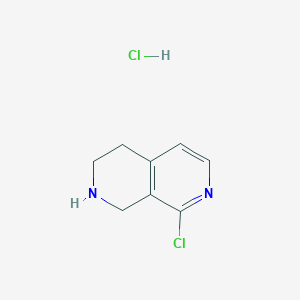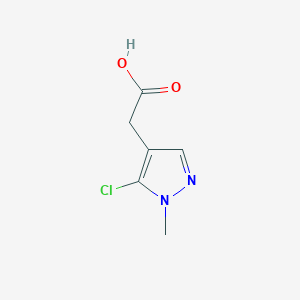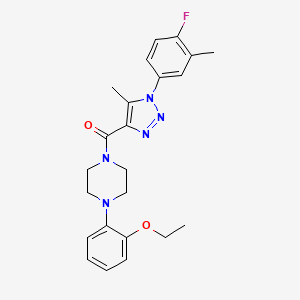
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.492. The purity is usually 95%.
BenchChem offers high-quality (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis and evaluation of triazole analogues of piperazine, including compounds with structural similarities to the specified chemical, have been a significant area of research. These compounds are synthesized for their potential biological activities, particularly as antibacterial agents. For example, a study by Nagaraj, Srinivas, and Rao (2018) reported the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and evaluated their antibacterial activity against various human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Antimicrobial Activities
In addition to antibacterial properties, some derivatives exhibit antimicrobial activities against a broader range of microorganisms. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding that certain compounds displayed good or moderate activities against tested microorganisms. This study underscores the potential of such compounds in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Radiochemistry and Imaging
Research into aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F]fluorides has led to improved synthesis methods for radiotracers like [18F]GBR 13119. These advancements facilitate no-carrier-added forms of potential radiotracers for studying the dopamine uptake system, underscoring the role of such compounds in enhancing positron emission tomography (PET) imaging techniques (M. Haka et al., 1989).
Antifungal and Antitubulin Activities
Conazole analogues and triazole derivatives have been synthesized and evaluated for their antifungal, antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Such compounds, including 1,2,4-triazole derivatives containing a piperazine nucleus, have shown promising results in inhibiting microbial growth and enzyme activities, suggesting potential therapeutic applications. Moreover, their role in inhibiting tubulin polymerization and inducing cell cycle arrest at low nanomolar concentrations indicates their potential as anticancer agents by targeting the mitotic process (Arif Mermer et al., 2018).
Propriétés
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-4-31-21-8-6-5-7-20(21)27-11-13-28(14-12-27)23(30)22-17(3)29(26-25-22)18-9-10-19(24)16(2)15-18/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYHCWWPYXWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
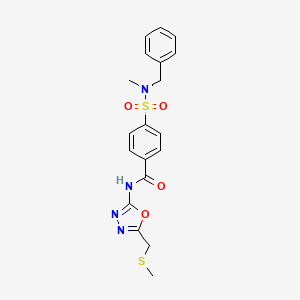
![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)
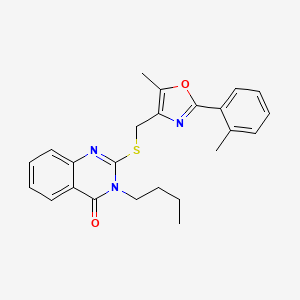
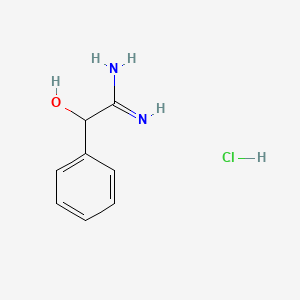
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)
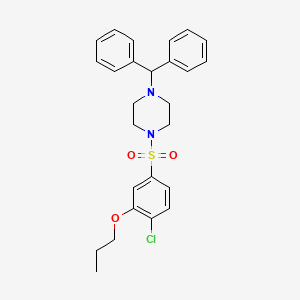
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
